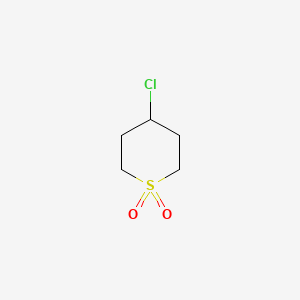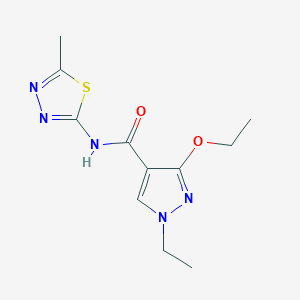
4-Chlorotetrahydro-2H-thiopyran 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Chlorotetrahydro-2H-thiopyran 1,1-dioxide” is a chemical compound with the molecular formula C5H9ClO2S. It has a molecular weight of 168.64 .
Physical And Chemical Properties Analysis
The boiling point and other physical and chemical properties of “this compound” are not provided in the search results .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Conformational Analysis
- The molecular structure and conformational analysis of 4-chlorotetrahydro-2H-thiopyran 1,1-dioxide and its analogs have been extensively studied. Research demonstrates the significance of axial and equatorial conformers and rotamers in these compounds, which is crucial for understanding their chemical behavior and potential applications (Freeman, Gomarooni, & Hehre, 2002).
Reaction Behavior and Product Formation
- The influence of substituents on the products of oxidation of 4H-thiopyrans, which includes the this compound, has been examined. This research highlights how the degree of substitution affects the nature of the reaction outcome, particularly in terms of oxidation and dehydrogenation processes (Kozhevnikova & Kharchenko, 1985).
Synthesis Techniques
- Innovative synthesis techniques for 4,5-disubstituted 2H-thiopyran 1,1-dioxides, including derivatives of 4-chlorotetrahydro-2H-thiopyran, have been developed. These methods are significant for producing various substituted compounds efficiently (Hatial, Das, Ghosh, & Basak, 2015).
Photoreactivity and Chemical Transformations
- The photochemical behavior and transformation of 4-chlorotetrahydro-2H-thiopyran 1,1-dioxides and related compounds have been a subject of research. This includes studying the regioselective photorearrangement and the formation of various bicyclic stereoisomers, which is crucial for understanding the light-induced chemical behavior of these compounds (Mouradzadegun & Pirelahi, 2001).
Applications in Drug Discovery and Medicinal Chemistry
- The scalable preparation of 4,4-disubstituted six-membered cyclic sulfones, including 4-chlorotetrahydro-2H-thiopyran 1,1-dioxides, plays a crucial role in medicinal chemistry. These compounds serve as valuable structural motifs for drug discovery, highlighting their potential in the development of new pharmaceuticals (Hugelshofer et al., 2021).
Eigenschaften
IUPAC Name |
4-chlorothiane 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2S/c6-5-1-3-9(7,8)4-2-5/h5H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXSGDQKRCHSCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3,4-dimethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2404031.png)
![Cyclopentyl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2404033.png)

![methyl 2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-[(4-chlorophenyl)methyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2404036.png)